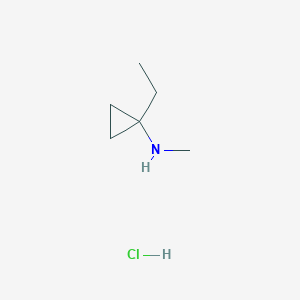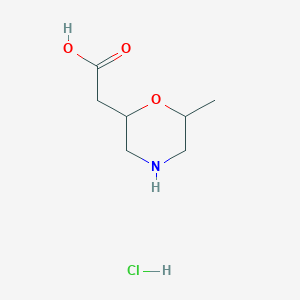
3-(2-Hydroxyethyl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Hydroxyethyl)-5-methoxyphenol” is a phenolic compound, which means it contains a phenol group (a benzene ring with a hydroxyl group). The “3-(2-Hydroxyethyl)” part suggests that there is a -CH2-CH2-OH group on the 3rd carbon of the benzene ring. The “5-methoxy” part indicates a -O-CH3 group on the 5th carbon .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving ethylene oxide and carbon dioxide .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring (due to the phenol group) with a -CH2-CH2-OH group on the 3rd carbon and a -O-CH3 group on the 5th carbon .
Aplicaciones Científicas De Investigación
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from lignin pyrolysis, serve as potential tracers for biomass burning, particularly wood burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, alongside secondary organic aerosol (SOA) formation, has been studied. The degradation pathways through reactions with OH and NO3 radicals are significant, contributing to SOA formation potentials. The understanding of these reactions is crucial for assessing the environmental impact of biomass burning and the atmospheric aging of such emissions (Liu, Chen, & Chen, 2022).
Bioavailability and Bioefficacy of Polyphenols
Polyphenols, including methoxyphenols, exhibit varied bioavailability and have shown promise in preventing degenerative diseases. The differences in bioavailability among polyphenols highlight the importance of understanding how specific compounds like 3-(2-Hydroxyethyl)-5-methoxyphenol could be absorbed and metabolized in the human body to exert their potential health benefits (Manach, Williamson, Morand, Scalbert, & Rémesy, 2005).
Environmental Fate of Alkylphenols
Research on alkylphenols, which share structural similarities with methoxyphenols, has revealed their environmental persistence and potential for endocrine disruption. Understanding the environmental fate of compounds like this compound is crucial for evaluating their ecological risks and impacts on human health (Ying, Williams, & Kookana, 2002).
Conversion of Plant Biomass to Furan Derivatives
This compound could be involved in the conversion of plant biomass to valuable furan derivatives, highlighting its potential role in sustainable chemistry and the production of bio-based materials, fuels, and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6,10-11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDKSCCHUELHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984066.png)


![(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2984074.png)


![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984077.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2984078.png)





